molecular formula C11H14N2OS B5381083 N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 75220-49-4

N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No. B5381083
CAS RN: 75220-49-4
M. Wt: 222.31 g/mol
InChI Key: QKRSEPBFXYHLIO-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine, also known as MTAA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MTAA belongs to the class of thiazole derivatives, which have been studied for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. In

Mechanism of Action

The exact mechanism of action of N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in antioxidant defense.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 activity, the activation of the Nrf2 pathway, and the reduction of pro-inflammatory cytokine production. These effects suggest that N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine may have potential therapeutic applications in the treatment of inflammatory diseases and oxidative stress-related conditions.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has exhibited low toxicity in various in vitro and in vivo studies, suggesting its potential safety for use in humans. However, one limitation of using N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine, including the investigation of its potential therapeutic applications in the treatment of inflammatory diseases and oxidative stress-related conditions. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine and to optimize its pharmacokinetic properties. Moreover, the development of novel derivatives of N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine may lead to the discovery of more potent and selective compounds with improved therapeutic potential.

Synthesis Methods

N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization with methyl iodide. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques such as NMR and IR spectroscopy.

Scientific Research Applications

N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been studied for its potential pharmacological properties, including its ability to act as an anti-inflammatory agent, antioxidant, and antimicrobial agent. Studies have shown that N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine can inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, suggesting its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to have antioxidant properties, which may help protect against oxidative stress-induced damage. Furthermore, N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-8-7-12-11(15-8)13-9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRSEPBFXYHLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(S1)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346647
Record name 4-Methoxy-N-[(2E)-5-methyl-1,3-thiazolidin-2-ylidene]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75220-49-4
Record name 4,5-Dihydro-N-(4-methoxyphenyl)-5-methyl-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75220-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-N-[(2E)-5-methyl-1,3-thiazolidin-2-ylidene]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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